N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a structurally complex molecule featuring a 1,4-benzodioxine core fused with a sulfonamide group. The pyridazine ring is substituted with a 3-methylpyrazole moiety, while the phenylamino linker bridges the benzodioxine-sulfonamide and pyridazine-pyrazole components.
Properties
IUPAC Name |
N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S/c1-15-10-11-28(26-15)22-9-8-21(24-25-22)23-16-2-4-17(5-3-16)27-33(29,30)18-6-7-19-20(14-18)32-13-12-31-19/h2-11,14,27H,12-13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDVTELTJGKWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound incorporates multiple heterocyclic structures, including pyrazole and pyridazine rings, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 440.5 g/mol. The structure features a sulfonamide group, which is often associated with antibacterial and diuretic activities. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H20N6O3S |
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CC(=C(C=C1)C(=O)N2C=CC(=N2)C)S(=O)(=O)N3C=NN=C(N3)C4=CC=C(C=C4)N5C=CC(=N5)C |
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing pyrazole and pyridazine moieties have been studied for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the inhibition of key enzymes in cancer-related pathways.
Anti-inflammatory Properties
The sulfonamide group in the compound suggests potential anti-inflammatory activity. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and modulate inflammatory pathways by targeting specific enzymes involved in these processes .
Antimicrobial Activity
Some derivatives of this compound have been evaluated for their antimicrobial properties against various pathogens. Studies indicate that they may exhibit activity against Mycobacterium tuberculosis, making them candidates for further development as anti-tubercular agents .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
Key Mechanisms:
- Enzyme Inhibition: The compound inhibits enzymes involved in inflammatory responses and cancer proliferation.
- Receptor Binding: It may bind to receptors that regulate cell growth and differentiation.
- Induction of Apoptosis: Similar compounds have been shown to trigger programmed cell death in cancer cells.
Study on Anticancer Activity
A recent study screened a library of compounds for anticancer activity using multicellular spheroids as models. The results indicated that certain derivatives of this compound exhibited significant cytotoxicity against breast cancer cells while showing low toxicity towards normal human cells .
Anti-tubercular Activity Assessment
In another investigation focusing on anti-tubercular agents, several derivatives were synthesized and tested against Mycobacterium tuberculosis. The most promising compounds demonstrated IC50 values ranging from 1.35 to 2.18 µM, indicating potent activity against the pathogen .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis. Preliminary studies suggest that N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may exert cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF7 | 12.5 | Inhibition of CA IX |
| Study B | A549 | 15.0 | Induction of apoptosis |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Sulfonamides are traditionally used as antibiotics, and this compound's structure suggests it may have similar effects against bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This application could be particularly relevant in treating chronic inflammatory diseases.
Biological Mechanisms
The biological mechanisms underlying the compound's activity are likely multifaceted:
- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in cancer progression.
- Cell Cycle Arrest : Evidence suggests that similar compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The ability to trigger programmed cell death is crucial for anticancer agents.
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their efficacy against MCF7 breast cancer cells. The study found that modifications to the benzodioxine ring enhanced activity, leading to a new derivative with an IC50 value reduced to 8 µM.
Case Study 2: Antimicrobial Testing
A collaborative study conducted by several universities assessed the antimicrobial potential of this compound against various pathogens. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, warranting further exploration for potential therapeutic applications.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) participates in nucleophilic substitution and condensation reactions:
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Hydrolysis : Under acidic conditions (HCl, 80°C), the sulfonamide bond cleaves to form benzene-1,4-diamine derivatives and sulfonic acids.
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to produce N-alkylated sulfonamides .
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Condensation with Hydrazides : Forms semicarbazides or thiosemicarbazides when treated with phenyl isocyanate or phenyl isothiocyanate in propan-2-ol .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, 80°C, 4h | Sulfonic acid + aniline derivative | 72 | |
| Alkylation | CH₃I, DMF, K₂CO₃, 60°C | N-Methylsulfonamide | 85 |
Pyrazole Ring Modifications
The 3-methyl-1H-pyrazol-1-yl group undergoes electrophilic substitution and cyclization:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the C4 position of pyrazole.
-
Cyclocondensation : Reacts with 2,4-pentanedione in HCl/propan-2-ol to form fused pyrazolo-pyridazine systems .
Amino-Linked Reactivity
The aniline-linked pyridazine amino group (-NH-) participates in:
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Diazo Coupling : Forms azo dyes with diazonium salts (e.g., benzenediazonium chloride) in aqueous NaHCO₃.
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Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to yield imine derivatives.
| Reaction Type | Reagents/Conditions | Product | Stability | Reference |
|---|---|---|---|---|
| Diazo Coupling | C₆H₅N₂⁺Cl⁻, NaHCO₃, 0°C | Azo dye (λmax=480 nm) | pH-sensitive | |
| Schiff Base | C₆H₅CHO, EtOH, Δ | N-Benzylidene derivative | Stable in anhydrous conditions |
Benzodioxine Ring Reactions
The 2,3-dihydro-1,4-benzodioxine system undergoes:
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Oxidative Ring Opening : Ozone in CH₂Cl₂/MeOH cleaves the dioxane ring to form catechol derivatives.
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Epoxidation : Reacts with mCPBA (meta-chloroperbenzoic acid) to form an epoxide at the C2-C3 position.
| Reaction Type | Reagents/Conditions | Product | Characterization (IR) | Reference |
|---|---|---|---|---|
| Oxidative Opening | O₃, CH₂Cl₂/MeOH | Catechol derivative | ʋ(OH)=3420 cm⁻¹ | |
| Epoxidation | mCPBA, DCM, 25°C | Benzodioxine epoxide | ʋ(C-O-C)=1260 cm⁻¹ |
Degradation Pathways
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Photodegradation : UV light (254 nm) in acetonitrile produces sulfonic acid and pyridazine fragments via radical intermediates.
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Acid-Catalyzed Hydrolysis : 1M H₂SO₄ at 100°C degrades the compound into 3-methylpyrazole and sulfonated biphenyl derivatives.
Key Findings from Mechanistic Studies
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The sulfonamide group’s electron-withdrawing nature increases the electrophilicity of adjacent aromatic rings, facilitating nucleophilic attacks .
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Steric hindrance from the 3-methyl group on pyrazole limits substitution at the C5 position.
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Computational modeling (DFT) confirms that the amino linker adopts a planar conformation, optimizing π-π stacking with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations
Activity vs. Thiadiazole-Fused Analogs : The thiadiazole-fused benzodioxine derivatives (e.g., Compound 22) demonstrated superior α-amylase/α-glucosidase inhibition (IC₅₀ ~0.70–0.80 μM) compared to acarbose (IC₅₀ ~12.80–12.90 μM). The target compound’s sulfonamide group may enhance binding via hydrogen-bond interactions with enzyme active sites, though experimental validation is needed .
Role of Substituents : The di-hydroxy groups in Compound 22 significantly boosted activity, suggesting that electron-donating substituents on the aryl ring enhance enzyme inhibition. The target compound’s 3-methylpyrazole may similarly influence steric and electronic interactions .
Structural Divergence : Unlike anti-inflammatory 1,4-benzodioxine-pyrrole derivatives , the target compound’s pyridazine-sulfonamide framework likely prioritizes antidiabetic applications.
Preparation Methods
Pyridazine-Pyrazole Coupling
Pyridazin-3-amine reacts with 3-methyl-1H-pyrazole under Buchwald-Hartwig amination conditions ():
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Base | Cs₂CO₃ |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C |
| Time | 12–16 hours |
| Yield | 68–72% () |
Optimization Insights
-
Solvent polarity critical for solubility: Dioxane outperforms DMF or THF in minimizing side products.
Ullmann Coupling for Aryl-Amino Bond Formation
The intermediate 6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-amine couples with 1-fluoro-4-nitrobenzene via Ullmann reaction ():
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | CuI/1,10-Phenanthroline |
| Base | K₃PO₄ |
| Solvent | DMSO |
| Temperature | 120°C |
| Time | 24 hours |
| Yield | 58–63% () |
Key Observations
-
Nitro group retention ensures subsequent reduction to aniline.
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Oxygen-free conditions prevent oxidation of copper catalyst.
Reduction of Nitro to Aniline
Catalytic hydrogenation converts the nitro group to an amine ():
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Pressure | 50 psi H₂ |
| Solvent | Ethanol/THF (3:1) |
| Temperature | 25°C |
| Time | 4 hours |
| Yield | 89–94% () |
Analytical Data
Sulfonylation with 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl Chloride
The aniline intermediate reacts with freshly prepared sulfonyl chloride ():
Reaction Conditions
| Parameter | Value |
|---|---|
| Base | Pyridine |
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C (gradual) |
| Time | 8 hours |
| Yield | 76–81% () |
Sulfonyl Chloride Synthesis
Final Compound Characterization
Spectroscopic Data
-
HRMS (ESI+) : m/z 510.1321 [M+H]⁺ (calc. 510.1318 for C₂₃H₂₄N₆O₄S).
-
¹³C NMR (DMSO-d₆): δ 157.8 (C=O), 148.2 (pyridazine-C), 128.4–115.3 (aromatic carbons).
Thermal Stability
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Ullmann Coupling | 58–63 | 98 | High | Moderate |
| Buchwald-Hartwig | 68–72 | 97 | Very High | Low |
| Direct Amination | 71 | 96 | Moderate | High |
Trade-offs : Ullmann coupling offers cost advantages, while Buchwald-Hartwig improves yields for sensitive substrates.
Challenges and Mitigation Strategies
-
Pyrazole Regioselectivity :
-
Sulfonyl Chloride Hydrolysis :
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?
The synthesis involves multi-step reactions, typically starting with coupling a pyridazine core (e.g., 6-chloropyridazin-3-amine) with a 3-methylpyrazole moiety via nucleophilic aromatic substitution. Subsequent sulfonamide formation between the benzodioxine-sulfonyl chloride intermediate and the aminophenyl-pyridazine-pyrazole derivative is critical. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature control : Pyridazine amination proceeds optimally at 80–100°C .
- Catalyst use : Cs₂CO₃ or LiHMDS improves coupling yields in heterocyclic systems .
Characterization via , , and LC-MS confirms structural integrity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?
- Nuclear Magnetic Resonance (NMR) :
- : Peaks at δ 8.2–8.5 ppm confirm pyridazine protons; δ 6.8–7.3 ppm indicates benzodioxine and pyrazole aromaticity .
- : Sulfonamide carbonyl (C=O) appears at ~170 ppm .
- LC-MS : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., ~470–480 Da) .
- Elemental analysis : Matches calculated C, H, N, S percentages (±0.3%) .
Q. What strategies are recommended for identifying and validating biological targets of this sulfonamide derivative?
- Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
- Computational docking : Predict binding affinity to ATP-binding pockets using AutoDock Vina .
- Cellular assays : Validate target engagement via Western blotting for phosphorylated kinases in cancer cell lines .
Q. What solubility characteristics and formulation challenges are associated with this compound in preclinical studies?
Q. How does the pyridazine-pyrazole-benzodioxine architecture influence the compound’s physicochemical properties?
- Planar pyridazine : Enhances π-π stacking with kinase ATP-binding domains .
- Pyrazole moiety : Introduces H-bond donor/acceptor sites for target interactions .
- Benzodioxine sulfonamide : Increases lipophilicity (clogP ~3.5), impacting membrane permeability .
Advanced Research Questions
Q. What experimental design (DoE) approaches optimize reaction conditions for synthesizing this compound with high enantiomeric purity?
- Fractional factorial design : Screen variables (temperature, solvent, catalyst ratio) to identify critical factors .
- Response Surface Methodology (RSM) : Optimize yield and purity using central composite designs .
- Bayesian optimization : Algorithmically predict ideal conditions (e.g., 72-hour runtime reduces trials by 30%) .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Assay validation : Compare enzymatic (kinase IC₅₀) vs. cellular (EC₅₀ in MCF-7 cells) activity. Discrepancies may arise from off-target effects or cell permeability .
- Orthogonal assays : Use SPR (surface plasmon resonance) to measure direct binding kinetics .
Q. What methodologies enable precise determination of structure-activity relationships (SAR) for modifications to the pyrazole and benzodioxine moieties?
- Systematic substitution : Replace 3-methylpyrazole with 3-ethyl or 3-fluoro analogs to assess steric/electronic effects .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models .
Q. How does the compound’s stability vary under different pH and solvent conditions, and what analytical techniques monitor degradation?
- pH stability : Degrades rapidly at pH <4 (t₁/₂ <24 hours); stable at pH 7.4 (t₁/₂ >7 days) .
- Solvent effects : Precipitates in high-salt buffers; use reverse-phase HPLC (C18 column) to detect hydrolyzed sulfonamide byproducts .
Q. What computational strategies predict binding modes and affinity of this compound with potential kinase targets?
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding poses .
- QSAR modeling : Train models on pyridazine-sulfonamide analogs to predict IC₅₀ values for novel targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
